(2S)-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a hallmark of coumarins, and is modified with various functional groups that enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This intermediate is then further reacted with various reagents to introduce the acetylamido and phenylacetic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions, cellular processes, and as a potential therapeutic agent.
Industry: It can be used in the development of new materials, such as photoactive polymers and smart materials.
Mechanism of Action
The mechanism of action of 2-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties.
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
2-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID is unique due to its specific functional groups that enhance its biological activity and chemical reactivity. The combination of the chromen-2-one core with the acetylamido and phenylacetic acid groups provides a distinct profile that can be exploited in various scientific and industrial applications .
Properties
Molecular Formula |
C21H19NO6 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C21H19NO6/c1-12-15-9-8-14(27-2)10-17(15)28-21(26)16(12)11-18(23)22-19(20(24)25)13-6-4-3-5-7-13/h3-10,19H,11H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1 |
InChI Key |
YXMJGNXPILDVJZ-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.